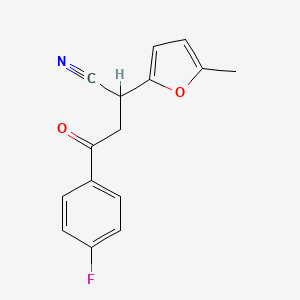

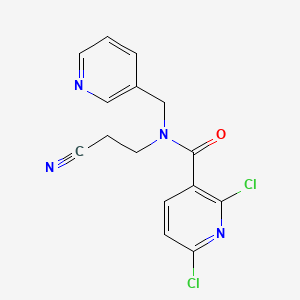

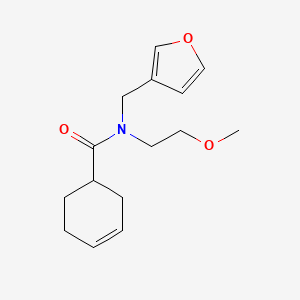

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile involves multiple steps and reagents. In one study, the synthesis of a structurally similar compound, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was achieved through O-methylation and a subsequent Schiff reaction. The starting material, 5-fluoro-2-hydroxy-4′-hydroxybenzophenone, was obtained by demethylation of its methoxy derivative . Another study reported the synthesis of 4-Phenyl-3-oxobutanenitrile via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride. This compound served as a precursor for further derivatization into hydrazone and dimethylaminomethylidene derivatives, which are useful for synthesizing polyfunctionally substituted heterocycles .

Molecular Structure Analysis

The molecular structure of compounds in this category can be complex and is often confirmed by various spectroscopic methods. For instance, the compound 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was characterized by NMR, IR, and Mass spectral studies. Its structure was ultimately confirmed by single crystal X-ray diffraction, which revealed that it belongs to the monoclinic system with specific lattice parameters .

Chemical Reactions Analysis

The reactivity of these compounds can lead to the formation of various heterocyclic structures. The study on 4-Phenyl-3-oxobutanenitrile derivatives demonstrated their versatility as starting materials for the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, indicating a rich chemistry that allows for the creation of diverse molecules with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile are not detailed in the provided papers, related compounds exhibit interesting characteristics. For example, the radioligand synthesized in one study was obtained in a radiochemically pure form and demonstrated a specific activity suitable for potential use in brain imaging . The compound with the oxadiazole moiety showed remarkable anti-TB activity and superior antimicrobial activity, suggesting that the physical and chemical properties of these compounds contribute to their biological efficacy .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Methods : Various synthesis methods for fluorophenyl-fused compounds have been explored. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a compound similar to the one , focusing on its chemical structure and analytical characterization (McLaughlin et al., 2016).

- Structural Analysis : The structural characteristics of similar compounds have been studied. Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of isostructural compounds, providing insights into the molecular structure and conformation (Kariuki et al., 2021).

Chemical Properties and Reactions

- Reactivity and Derivative Formation : Research has shown that these compounds can be used to create a variety of derivatives. Ali et al. (2016) discussed the aldol condensation of similar compounds to form new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

- Application in Novel Compounds Synthesis : Han et al. (2015) explored the preparation of 2-arylidene-3-oxobutanenitrile derivatives, highlighting their use in synthesizing novel compounds (Han et al., 2015).

Biomedical Applications

- Antimicrobial Activity : Desai et al. (2013) studied the synthesis of fluorobenzamides containing thiazole, demonstrating potential antimicrobial analogs (Desai et al., 2013).

- Exploration of Pharmacological Properties : Though not directly related to the specific chemical , Girreser et al. (2016) explored the structure elucidation of a designer drug with similar structural components, indicating the potential for pharmacological exploration (Girreser et al., 2016).

Molecular Studies and Drug Development

- Molecular Docking Studies : Yaccoubi et al. (2022) performed molecular docking studies on similar compounds to assess their antiviral and anticancer activities (Yaccoubi et al., 2022).

- Potential in Drug Design : The research by Piccoli et al. (2012) on orexin receptor mechanisms provides an example of how similar compounds can be relevant in the context of developing novel drugs (Piccoli et al., 2012).

properties

IUPAC Name |

4-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10-2-7-15(19-10)12(9-17)8-14(18)11-3-5-13(16)6-4-11/h2-7,12H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDNCNRLXDQFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)

methanone](/img/structure/B3002482.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)